molecular formula C20H18FNO3 B11385246 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11385246
M. Wt: 339.4 g/mol
InChI Key: DYEXRGJJRNNFGO-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a 3-fluorophenyl group, a furan-2-yl group, and a methoxy group

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C20H18FNO3/c1-24-18-9-7-16(8-10-18)20(23)22(14-19-6-3-11-25-19)13-15-4-2-5-17(21)12-15/h2-12H,13-14H2,1H3

InChI Key

DYEXRGJJRNNFGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the coupling of 3-fluorobenzylamine with 4-methoxybenzoyl chloride, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
  • N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
  • N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

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